molecular formula C14H23N B3088138 3-Octylaniline CAS No. 118198-99-5

3-Octylaniline

Cat. No.: B3088138
CAS No.: 118198-99-5
M. Wt: 205.34 g/mol
InChI Key: OBNZIMFKLILQCF-UHFFFAOYSA-N
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Description

Contextual Significance of Alkyl Anilines in Organic Synthesis and Materials Science

Alkyl anilines serve as crucial building blocks in organic synthesis. The amino group can be readily functionalized, and the alkyl chain can influence solubility, steric hindrance, and electronic properties, making them versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, long-chain alkyl anilines are utilized in the preparation of antioxidants and antiozonants for the rubber industry.

In materials science, the incorporation of alkyl anilines into polymer backbones can significantly modify the material's properties. The alkyl groups can enhance solubility in organic solvents, improve processability, and introduce self-assembly characteristics. This has led to their use in the development of conducting polymers, liquid crystals, and other functional materials. The aniline (B41778) moiety itself can impart electrical conductivity and redox activity, which are desirable properties in organic electronics.

Overview of Research Trajectories Pertaining to 3-Octylaniline and its Isomers

While extensive research exists for some octylaniline isomers, such as 4-octylaniline (B91056) and N-octylaniline, specific studies focusing solely on this compound are notably limited in publicly available scientific literature. Much of the understanding of this compound is therefore extrapolated from the general behavior of meta-substituted alkyl anilines and comparative studies of its isomers.

The study of isomers is crucial in organic chemistry as it reveals how subtle changes in molecular structure can lead to significant differences in physical and chemical properties. frontiersin.org For octylanilines, the position of the octyl group (ortho, meta, or para) affects the molecule's polarity, steric hindrance, and electronic environment, which in turn dictates its reactivity and suitability for specific applications. The lack of dedicated research on this compound suggests a potential area for future investigation to complete the comparative analysis of octylaniline isomers and potentially uncover unique properties and applications.

Interactive Data Table: Physicochemical Properties of Octylaniline Isomers

While specific experimental data for this compound is scarce, the following table provides a comparison of available data for its isomers, 4-octylaniline and N-octylaniline, to offer a contextual understanding.

Property4-OctylanilineN-OctylanilineThis compound (Predicted)
Molecular Formula C₁₄H₂₃NC₁₄H₂₃NC₁₄H₂₃N
Molecular Weight 205.34 g/mol 205.34 g/mol nih.gov205.34 g/mol
Boiling Point 175 °C at 13 mmHg Not availableNot available
Density 0.898 g/mL at 25 °C Not availableNot available
Refractive Index n20/D 1.516 Not availableNot available
CAS Number 16245-79-7 3007-71-4 nih.govNot available

Detailed Research Findings

The research on its congeners provides some insight into the potential areas of interest for this compound. For instance, the extraction capabilities of 4-octylaniline and N-octylaniline suggest that this compound could also exhibit interesting properties in separation science. Furthermore, the impact of the meta-substitution pattern on the electronic and steric properties of the aniline ring could lead to unique reactivity or performance in materials science applications, warranting future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-octylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNZIMFKLILQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Octylaniline and Positional/n Isomeric Octylanilines

Regioselective Synthesis of 3-Octylaniline

Achieving regioselective synthesis of this compound, where the octyl chain is specifically attached at the meta position of the aniline (B41778) ring, presents a synthetic challenge. Direct electrophilic aromatic substitution reactions on aniline typically favor ortho and para substitution due to the activating and directing nature of the amino group. Therefore, indirect methods or strategies employing directing groups are often necessary.

One approach involves starting with a precursor that already possesses a meta-directing substituent or can be selectively functionalized at the meta position. For instance, a synthetic route might involve the Friedel-Crafts acylation of a protected aniline derivative at the meta position, followed by reduction of the carbonyl group to an alkyl chain and subsequent deprotection of the amine. Alternatively, directed metallation strategies could be employed, where a lithiated intermediate is generated and then quenched with an octyl electrophile.

A reported synthesis of a this compound derivative involved starting from 3-nitrobenzaldehyde. This precursor underwent a Wittig reaction, followed by hydrogenation to yield this compound, which was then dibrominated to ensure regioselectivity in subsequent reactions acs.org. This multi-step approach highlights the need for careful planning to control the position of substitution.

Catalytic Routes for Octylaniline Formation

Catalytic methods offer efficient and often more environmentally friendly pathways for synthesizing octylanilines. These routes primarily focus on forming the critical C-N bond.

Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed methods like the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. This strategy typically involves coupling an aryl halide (or pseudohalide) with an amine. For octylaniline synthesis, this could involve the reaction of octylamine (B49996) with a 3-halobenzene derivative or the reaction of 3-haloaniline with octylamine.

The Buchwald-Hartwig amination is known for its broad substrate scope and tolerance of various functional groups libretexts.orgorganic-chemistry.org. Catalysts often consist of palladium precursors combined with specialized phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, which facilitate the coupling of aryl chlorides, bromides, and iodides with primary and secondary amines organic-chemistry.orgacs.orgnih.gov. Copper-catalyzed Ullmann-type reactions also serve as a viable alternative for C-N bond formation, often requiring higher temperatures but utilizing more economical catalysts researchgate.netwikipedia.orgorganic-chemistry.orgfrontiersin.org. These reactions can couple aryl halides with amines, and advancements have led to milder conditions and the use of ligands or deep eutectic solvents researchgate.netfrontiersin.org. For example, copper nanoparticles have been shown to catalyze the amination of iodobenzene (B50100) with n-octylamine, yielding N-octylaniline in high yields researchgate.net.

Table 1: Catalytic Systems for C-N Coupling in Octylaniline Synthesis

Reaction TypeReactantsCatalyst SystemConditions (Typical)Yield RangeReference
Buchwald-Hartwig AminationOctylamine + 3-HalobenzenePd precursor (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP, XPhos)Base (e.g., NaOtBu, K₂CO₃), Solvent (e.g., Toluene), HeatHigh libretexts.orgorganic-chemistry.orgacs.org
Buchwald-Hartwig AminationAniline + 3-HalooctanePd precursor + Phosphine ligandBase, Solvent, HeatHigh libretexts.orgorganic-chemistry.orgacs.org
Ullmann-Type AminationOctylamine + 3-HalobenzeneCuI or Cu nanoparticles + Ligand (optional)Base (e.g., K₂CO₃), Solvent (e.g., DMSO, DMA), Heat (60-130°C)High researchgate.netwikipedia.orgfrontiersin.org
Copper-Catalyzed AminationIodobenzene + n-OctylamineCu(II) complex or CuO nanoparticles + Ligand (L1/L2)Base, Solvent, HeatUp to 95% researchgate.net

Reductive N-alkylation is a common method for synthesizing secondary and tertiary amines. This approach typically involves the condensation of an amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ to the corresponding amine. For octylaniline synthesis, this would involve reacting aniline with octanal (B89490), or octylamine with benzaldehyde (B42025), followed by reduction.

Common reducing agents used in this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over Pd/C) researchgate.net. This method is attractive due to the availability of starting materials and its generally mild conditions. For instance, the reductive amination of benzaldehyde with octylamine has been reported to yield octylbenzylamines in excellent yields using catalysts like Pd/C under hydrogen pressure unito.it. Similarly, aniline can be reductively alkylated with octanal using similar catalytic systems tsijournals.com.

Table 2: Reductive N-Alkylation Conditions for Octylaniline Synthesis

ReactantsIntermediateReducing Agent/CatalystSolventTemperature (°C)Yield RangeReference
Aniline + OctanalImineH₂/Pd/CEthanolAmbient to 80Good researchgate.nettsijournals.comrsc.org
Aniline + OctanalImineNaBH₃CNMethanolAmbientGood researchgate.net
Octylamine + BenzaldehydeImineH₂/Pd/CEthanol80Excellent unito.it
Octylamine + BenzaldehydeImineCo/N-SiC catalyst2-MeTHF100Excellent nih.gov

Multi-component Reaction Strategies for Octylaniline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, often incorporating most of the atoms from the starting materials. This approach offers advantages in terms of atom economy, reduced reaction steps, and simplified purification beilstein-journals.orgorganic-chemistry.org. While specific MCRs directly yielding this compound might be less common, related aniline derivatives can be accessed through MCRs.

For example, the Ugi reaction, a well-known four-component reaction, can be adapted to synthesize diverse scaffolds, including those related to amines. By judicious selection of the amine component, aldehyde, carboxylic acid, and isocyanide, it is possible to construct molecules with aniline-like structures and alkyl chains. Research into MCRs for constructing heterocyclic systems or complex amine architectures continues to expand, offering potential pathways for novel octylaniline derivatives beilstein-journals.orgnih.gov.

Polymerization Synthesis Utilizing Octylaniline Monomers (e.g., 4-Octylaniline)

Octylaniline derivatives, particularly those with alkyl chains at the para position like 4-octylaniline (B91056), serve as valuable monomers for the synthesis of functional polymers. These polymers, often polyanilines with pendant alkyl chains, exhibit modified properties such as enhanced solubility, processability, and altered electronic or optical characteristics compared to unsubstituted polyaniline.

Polymerization can be achieved through various methods, including chemical oxidative polymerization or electrochemical polymerization. For instance, palladium-catalyzed polycondensation reactions, such as the Buchwald-Hartwig amination coupling 4-octylaniline with dibromoarylenes, have been employed to create conjugated polymers researchgate.netacs.org. Microwave-assisted polycondensation has been shown to significantly reduce reaction times and catalyst loading while yielding polymers with high molecular weights, suitable for applications in organic field-effect transistors and photovoltaic cells researchgate.net.

Another example involves the polymerization of liquid crystalline diacetylene monomers that incorporate octylaniline moieties, leading to polymers with unique structural and electronic properties spiedigitallibrary.org. The N-alkylation of polyaniline itself with octadecyl chains has also been explored, yielding soluble and electroactive polymers researchgate.net. These studies highlight the utility of octylaniline derivatives as building blocks for advanced polymeric materials.

Table 3: Polymerization Methods Utilizing Octylaniline Monomers

Monomer ExamplePolymerization MethodCatalyst/InitiatorProperties of Resulting PolymerApplication ExamplesReference
4-OctylanilinePd-catalyzed polycondensationPd precursor + LigandConjugated polymers, improved solubility, processabilityField-effect transistors, organic photovoltaic cells researchgate.netacs.org
4-OctylanilineMicrowave-assisted polycondensationPd precursor + Ligand (reduced loading)High molecular weight, good solubilityOrganic electronic devices researchgate.net
Polyaniline (N-alkylation)N-alkylation with octadecyl chainsVarious alkylating agentsSoluble, electroactive, altered morphologyElectrochromic devices, conductive materials researchgate.net
Diacetylene monomer with octylaniline moietyPolymerization within crystal/liquid crystal phasesThermal or UV initiationLiquid crystalline properties, potential for optical applicationsSpecialty materials spiedigitallibrary.org

Mechanistic Principles and Organic Transformations Involving Octylaniline Structures

Nucleophilic Substitution Reaction Mechanisms Pertinent to Octylanilines

The primary site of nucleophilic character in 3-octylaniline is the nitrogen atom of the amino group, which possesses a lone pair of electrons. This makes the amino group a potent nucleophile, capable of participating in various substitution reactions.

One of the fundamental reactions is N-alkylation, where the aniline (B41778) derivative attacks an alkyl halide. vedantu.com This reaction proceeds via a standard nucleophilic substitution mechanism. The lone pair on the nitrogen atom of this compound attacks the electrophilic carbon of the haloalkane, leading to the displacement of the halide ion. This process can result in the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. vedantu.com

While the aniline ring itself is electron-rich and generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. chemistrysteps.comfishersci.se The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. tib.eu In the case of this compound, which lacks such electron-withdrawing groups, SNAr reactions are not favored. The presence of the electron-donating amino and octyl groups further deactivates the ring towards nucleophilic attack. The mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. researchgate.net

The following table summarizes the key aspects of nucleophilic substitution reactions involving octylaniline structures.

Reaction TypeRole of this compoundGeneral MechanismApplicability to this compound
N-AlkylationNucleophile (at the Nitrogen atom)The nitrogen lone pair attacks an electrophilic carbon, displacing a leaving group.Highly applicable, leading to N-substituted products. vedantu.com
Nucleophilic Aromatic Substitution (SNAr)Substrate (Aromatic Ring)Addition of a nucleophile to the ring followed by elimination of a leaving group. researchgate.netNot favorable due to the presence of electron-donating groups and lack of a suitable leaving group.

Electrophilic Aromatic Substitution (EAS) Investigations on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino group (-NH₂) and the octyl group (-C₈H₁₇). wikipedia.org The general mechanism for EAS involves a two-step process: the initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The directing effects of the substituents determine the position of the incoming electrophile. pressbooks.pub

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director. cognitoedu.org It donates electron density to the ring through a strong resonance effect, which particularly enriches the ortho and para positions. libretexts.org

Octyl Group (-C₈H₁₇): As an alkyl group, it is a weak activating group and an ortho-, para-director, primarily through an inductive effect. chemistrytalk.orglibretexts.org

In this compound, the incoming electrophile will be directed to the positions that are ortho and para to the strongly activating amino group. The positions on the ring are numbered as follows: C1 (with the amino group), C2, C3 (with the octyl group), C4, C5, and C6. The positions ortho to the amino group are C2 and C6, and the para position is C4. The octyl group is at the meta position relative to the amino group. The directing effects are summarized in the table below.

PositionActivation by -NH₂Activation by -C₈H₁₇Combined EffectSteric Hindrance
2Ortho (Strongly Activated)Ortho (Weakly Activated)Strongly ActivatedModerate
4Para (Strongly Activated)Para (Weakly Activated)Strongly ActivatedLow
6Ortho (Strongly Activated)Meta (Not Activated)Strongly ActivatedLow

Based on these combined effects, substitution is most likely to occur at positions 2, 4, and 6. Position 5 is meta to the amino group and ortho to the octyl group, making it less favorable for substitution. Steric hindrance from the bulky octyl group at position 3 might slightly disfavor substitution at the adjacent C2 and C4 positions compared to the C6 position. Therefore, a mixture of products is expected, with the major isomers being the 2-, 4-, and 6-substituted 3-octylanilines.

Advanced Reaction Pathways: Addition, Elimination, and Rearrangements

Beyond simple substitutions, octylaniline structures can be involved in more complex transformations.

Addition and Elimination Reactions: While the aromatic ring of aniline is resistant to addition reactions due to the stability associated with aromaticity, addition-elimination mechanisms are central to nucleophilic aromatic substitution, as discussed earlier. Elimination reactions are not common for the aniline ring itself but can be relevant in the context of reactions involving substituents.

Rearrangement Reactions: A notable rearrangement pertinent to aniline derivatives is the Hofmann-Martius rearrangement . wikipedia.org This reaction involves the thermal, acid-catalyzed migration of an alkyl group from the nitrogen atom of an N-alkylaniline to the ortho and para positions of the aromatic ring. dbpedia.org The mechanism is thought to involve the dissociation of the N-alkyl bond to form an alkyl carbocation, which then acts as an electrophile in a Friedel-Crafts-type alkylation of the aniline ring. wikipedia.org While this compound itself does not have an N-alkyl group to rearrange, its N-alkylated derivatives would be susceptible to this transformation.

Another type of rearrangement involves carbocations. If a reaction involving this compound proceeds through a carbocation intermediate, for instance, during certain electrophilic substitutions or diazotization reactions, rearrangements like hydride or alkyl shifts could occur to form a more stable carbocation before the final product is formed. allen.inmasterorganicchemistry.commasterorganicchemistry.com

The thermal rearrangement of N-alkylanilines can also proceed through a free-radical mechanism at high temperatures, leading to a variety of products through alkyl-N bond fission. cdnsciencepub.com

Rearrangement ReactionDescriptionRelevance to Octylaniline Structures
Hofmann-Martius RearrangementAcid-catalyzed migration of an N-alkyl group to the aromatic ring. wikipedia.orgApplicable to N-alkylated derivatives of this compound.
Carbocation RearrangementsMigration of a hydride or alkyl group to form a more stable carbocation. allen.inPotentially occurs in reactions involving carbocation intermediates.
Thermal RearrangementHigh-temperature, free-radical mediated migration of an N-alkyl group. cdnsciencepub.comApplicable to N-alkylated derivatives under pyrolytic conditions.

Redox Chemistry of Octylaniline Compounds

The redox chemistry of aniline and its derivatives is rich and complex. The amino group makes the molecule susceptible to oxidation, while reduction reactions are typically associated with precursors like nitroarenes.

Oxidation: The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to coupling products. For instance, the oxidation of some meta-substituted anilines has been shown to yield the corresponding azobenzenes. orientjchem.org More vigorous oxidation can affect the amino group and the aromatic ring. A recent study demonstrated the selective oxidation of anilines to either azoxybenzenes or nitrobenzenes by simply adjusting the basicity of the reaction medium. acs.org The presence of the electron-donating octyl group in this compound would likely make the molecule more susceptible to oxidation compared to unsubstituted aniline.

Reduction: The most common reduction reaction associated with anilines is their synthesis from the corresponding nitro compounds. The reduction of a substituted nitrobenzene (B124822) to an aniline derivative is a key synthetic transformation. nih.gov This can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media. Electrocatalytic methods have also been developed for the highly selective reduction of substituted nitrobenzenes to their corresponding anilines. acs.org

The general redox transformations are outlined in the table below.

Redox ProcessStarting MaterialTypical ProductsInfluence of 3-Octyl Group
OxidationThis compoundAzobenzenes, Azoxybenzenes, Nitroarenes, Polymerized materialsElectron-donating nature enhances susceptibility to oxidation.
Reduction3-Octyl-1-nitrobenzeneThis compoundThe octyl group is generally stable under these reducing conditions.

Elucidation of Electrochemical Reaction Mechanisms (e.g., in Organic Electrosynthesis)

The electrochemical behavior of anilines has been extensively studied, particularly in the context of forming conductive polymers like polyaniline. The electrochemical oxidation of aniline and its derivatives typically begins with a one-electron transfer from the nitrogen atom to form a radical cation. nih.govnih.gov

For substituted anilines, the subsequent steps depend on the nature and position of the substituents. The radical cation can undergo several reaction pathways:

Head-to-tail coupling: The radical cation can couple with a neutral aniline molecule, leading to the formation of diphenylamine (B1679370) derivatives.

Tail-to-tail coupling: Coupling can also occur between the para positions of two radical cations, resulting in benzidine (B372746) derivatives.

Polymerization: Further oxidation and coupling reactions can lead to the formation of polymer chains. This process, known as electropolymerization, is a key method for synthesizing conductive polymers. researchgate.net

In the case of this compound, the electrochemical oxidation would likely lead to a mixture of coupling products and electropolymerization. The long, non-polar octyl chain could influence the properties of the resulting polymer, such as its solubility in organic solvents and its morphology. Studies on the electropolymerization of N-alkylanilines have shown that the alkyl chain length can affect the properties of the resulting polymer films. acs.orgscispace.com The presence of the octyl group at the meta position would also influence the regiochemistry of the coupling reactions during polymerization.

Computational studies have been used to predict the one-electron oxidation potentials of substituted anilines in aqueous solutions, providing insights into their reactivity. umn.edursc.org Such studies could be applied to this compound to predict its electrochemical behavior.

Electrochemical ProcessInitial StepPotential Products for this compoundInfluence of 3-Octyl Group
Anodic OxidationFormation of a radical cation via one-electron transfer. nih.govSubstituted diphenylamines and benzidines.May influence the stability of the radical cation and the regioselectivity of coupling.
ElectropolymerizationRepeated oxidation and coupling of monomer units. researchgate.netPoly(this compound)Enhances solubility of the polymer in organic solvents and affects film morphology.

Advanced Research Applications of Octylaniline Compounds

Catalytic Systems Development and Performance

The development of efficient catalytic systems is crucial for numerous industrial processes. Ligands play a pivotal role in homogeneous catalysis by coordinating to metal centers, thereby influencing catalytic activity, selectivity, and stability. In heterogeneous catalysis, active species are often immobilized on solid supports. Electrocatalysis involves accelerating electrochemical reactions.

Innovations in Solvent Extraction and Separation Science

Solvent extraction is a critical technique for separating and purifying metal ions, with applications ranging from hydrometallurgy to analytical chemistry. Octylaniline derivatives have shown promise as extractants due to their ability to form ion-pair complexes with metal anions.

Extraction Mechanisms of Metal Ions by OctylanilinesResearch has demonstrated the efficacy ofn-Octylanilineas a versatile extractant for various metal ions from aqueous solutions. The extraction process typically involves the formation of ion-pair complexes, where the protonated amine acts as a cation pairing with anionic metal complexes. This mechanism is facilitated by specific aqueous media, such as malonate, salicylate (B1505791), or succinate (B1194679) solutions, often at controlled pH valuestandfonline.combas.bgsemanticscholar.orgniscpr.res.inmjcce.org.mkresearchgate.net.

Studies have reported the quantitative extraction of several platinum group metals (PGMs) and other valuable metals using n-Octylaniline :

Rhodium(III) can be quantitatively extracted from malonate media using n-Octylaniline in solvents like xylene, benzene, or toluene (B28343). The optimal conditions involve a reagent concentration of 0.1 M and a malonate concentration of 0.025–0.035 M, with an equilibrium time of approximately 3 minutes tandfonline.comtandfonline.com.

Platinum(IV) extraction from ascorbate (B8700270) media is also effective with n-Octylaniline , with quantitative extraction achieved using a 0.1 M solution in hydrocarbon diluents such as xylene, benzene, or toluene longdom.org.

Ruthenium(III) extraction from malonate media is facilitated by n-Octylaniline , with quantitative recovery observed in the pH range of 3.1–4.0. The extraction mechanism involves the formation of an ion-pair complex with a stoichiometry of 1:2:1 (metal:acid:extractant) bas.bg.

Yttrium(III) can be quantitatively extracted from salicylate media using n-Octylaniline at pH 9.7–10.5. The optimal reagent concentration is around 0.17 M in xylene, and the extraction proceeds via an anion exchange mechanism semanticscholar.orgmjcce.org.mkmjcce.org.mk.

Indium(III) extraction from succinate media is effective with n-Octylaniline in toluene, with quantitative extraction observed between pH 3.8–6.0 and a succinate concentration of 0.004–0.0075 M. A shaking time of 3 minutes is recommended niscpr.res.in.

Iridium(III) extraction from malonate media at pH 8.5 using n-Octylaniline proceeds via an anion exchange mechanism researchgate.net.

Zinc(II) , Thallium(III) , and Bismuth(III) have also been extracted from hydrochloric acid media using n-Octylaniline biomedres.us. Antimony(III) extraction from mineral acid media and Aluminium(III) extraction have also been explored with n-Octylaniline semanticscholar.orgniscpr.res.in.

It is important to note that the provided literature primarily details studies utilizing n-Octylaniline , where the octyl group is attached to the nitrogen atom. Specific research focusing on the 3-Octylaniline isomer, where the octyl group is attached to the phenyl ring at the meta position, for these extraction processes was not found in the provided search results.

Table 1: Key Extraction Parameters for Metal Ions using n-Octylaniline

Metal Ion Medium Optimal pH Optimal Reagent Conc. Diluent Stoichiometry (Metal:Acid:Extractant) Citation(s)
Rhodium(III) Malonate ~9.0 0.1 M Xylene 1:2:1 tandfonline.comtandfonline.com
Platinum(IV) Ascorbate ~0.50 0.1 M Xylene Not specified longdom.org
Ruthenium(III) Malonate 3.1–4.0 0.1 M Not specified 1:2:1 bas.bg
Yttrium(III) Salicylate 9.7–10.5 0.17 M Xylene N/A (Anion exchange) semanticscholar.orgmjcce.org.mkmjcce.org.mk
Indium(III) Succinate 3.8–6.0 4% v/v Toluene N/A (Ion-pair) niscpr.res.in
Iridium(III) Malonate 8.5 Not specified Not specified N/A (Anion exchange) researchgate.net

Formation and Behavior of Ion-Pair ComplexesThe solvent extraction of metal ions byn-Octylanilineis largely governed by the formation of ion-pair complexes. In these systems, the amine extractant is typically protonated in the aqueous phase or by interaction with acidic components, forming a cationic species (e.g., [CH3(CH2)7C6H4NH3]+). This cation then pairs with anionic metal complexes, such as [Rh(C3H2O4)2]-, [Ru(C3H2O4)2]-, or [In(succinate)2]-, to create neutral, extractable species that partition into the organic phasetandfonline.combas.bgniscpr.res.in. For instance, the extraction of Ruthenium(III) involves the formation of an ion-pair between the protonatedn-octylanilineand the malonate complex of Ruthenium(III)bas.bg. The stability and extraction efficiency of these ion-pair complexes are influenced by various parameters, including the pH of the aqueous phase, the concentration of the complexing agent (like malonate or succinate), the concentration of the extractant, and the choice of diluenttandfonline.combas.bgniscpr.res.intandfonline.com. Prolonged shaking can sometimes lead to the dissociation of these complexes, affecting extraction efficiencytandfonline.com. Specific details regarding the formation and behavior of ion-pair complexes involving3-Octylanilinewere not found in the provided search results.

Compound List:

this compound

n-Octylaniline

Rhodium(III)

Platinum(IV)

Ruthenium(III)

Yttrium(III)

Indium(III)

Zinc(II)

Thallium(III)

Bismuth(III)

Antimony(III)

Aluminium(III)

Iridium(III)

Selenium(IV)

4-Octylaniline (B91056)

4-Methyl-N-n-octylaniline

Analytical Separation Protocols for Complex Matrices

Octylaniline derivatives, notably N-n-octylaniline, have been investigated and employed as effective extractants in analytical chemistry for the separation and pre-concentration of metal ions from complex matrices. Solvent extraction techniques leverage the differential solubility of metal complexes formed between the octylaniline derivative and target metal ions in an organic phase, separating them from aqueous sample matrices.

N-n-octylaniline has demonstrated efficacy in the selective extraction of various metal ions, including gold(III), rhodium(III), and yttrium(III) scholarsresearchlibrary.comresearchgate.netsemanticscholar.orgtandfonline.com. For instance, in the analysis of gold(III), N-n-octylaniline in xylene has been used to extract the metal from malonate media, facilitating its separation from other associated metal ions researchgate.net. Similarly, rhodium(III) separation from complex matrices, such as alloys or synthetic mixtures, has been achieved using N-n-octylaniline as an extractant from malonate media, with the extraction mechanism involving ion-pair formation and selective stripping tandfonline.com. The presence of the octyl group enhances the solubility of the extractant in organic solvents, while the amine functionality allows for complex formation with metal ions, often through an anion-exchange mechanism semanticscholar.org. These methods are crucial for pre-concentrating trace metals and removing interfering substances, thereby enabling accurate quantitative analysis scholarsresearchlibrary.comsemanticscholar.org.

Contributions to Polymer Science and Functional Materials

Octylaniline compounds serve as valuable building blocks for the synthesis of functional polymeric materials, particularly conjugated polymers, which find applications in organic electronics.

Synthesis of Octylaniline-Derived Polymeric Materials

The synthesis of polymers incorporating octylaniline units typically involves palladium-catalyzed cross-coupling reactions, such as polycondensation. For example, 4-octylaniline has been utilized in microwave-assisted polycondensation reactions with dibromoarylenes to yield poly(arylamine)s researchgate.netsemanticscholar.org. These polymerization methods, often employing catalysts like palladium complexes, allow for the controlled formation of polymer chains with tailored molecular weights and architectures researchgate.net. The microwave assistance can lead to reduced reaction times and improved yields compared to conventional heating methods researchgate.net.

Performance Evaluation in Advanced Polymer Applications (e.g., Field-Effect Transistors, Organic Photovoltaic Cells)

Polymers derived from octylaniline have shown promise in electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. Investigations into poly(arylamine)s synthesized using 4-octylaniline have reported performance metrics relevant to these devices. For instance, a polymer synthesized via microwave-assisted polycondensation exhibited a field-effect hole mobility of approximately 1.2 × 10⁻³ cm²/V·s in OFETs and a power conversion efficiency (PCE) of 4% in OPVs researchgate.net. Studies suggest that increasing the molecular weight of these octylaniline-containing polymers can lead to improvements in device performance, such as enhanced hole mobility and PCE researchgate.net.

ApplicationPolymer TypeKey Performance MetricValueReference
Organic Field-Effect Transistor (OFET)Poly(arylamine) derived from 4-octylanilineHole Mobility1.2 × 10⁻³ cm²/V·s researchgate.net
Organic Photovoltaic Cell (OPV)Poly(arylamine) derived from 4-octylanilinePower Conversion Eff.4% researchgate.net

Design of Structure-Property Relationships in Poly(arylamine) Systems

Understanding the relationship between molecular structure and material properties is crucial for designing advanced polymers. In poly(arylamine) systems incorporating octylaniline, the octyl side chain plays a significant role in influencing solubility, processability, and ultimately, the electronic and optoelectronic properties of the resulting materials researchgate.net. The hydrophobic nature of the octyl group can enhance solubility in common organic solvents, facilitating solution-based processing for device fabrication. Furthermore, the arrangement and length of alkyl chains can affect the morphology, intermolecular packing, and charge transport pathways within the polymer film, thereby impacting device performance metrics such as charge carrier mobility and light absorption characteristics researchgate.net.

Liquid Crystalline Systems Research (Focusing on specific Octylaniline-based mesogens like p′-octylaniline)

Octylaniline derivatives, particularly those with mesogenic properties, are subjects of research in liquid crystal (LC) science, with a focus on their thermal behavior and anisotropic characteristics.

Thermal Transport Phenomena and Anisotropy

Research on homologues of (p-alkoxybenzylidene)-p′-octylaniline has investigated their thermal transport phenomena, specifically thermal diffusivity and its anisotropy in various liquid crystalline phases. Studies have consistently shown that the thermal diffusivity component parallel to the molecular director (α∥) is significantly larger than the component perpendicular to the director (α⊥) across nematic (N), smectic A (SmA), smectic B (SmB), and smectic G (SmG) phases researchgate.netaip.orgresearchgate.net. This anisotropy arises from the ordered, anisotropic structure of liquid crystals, where heat transfer is more efficient along the aligned molecular long axes.

Table of Thermal Diffusivity Anisotropy in (p-alkoxybenzylidene)-p′-octylaniline Homologues

Mesogen SeriesMesophaseThermal Diffusivity (α∥)Thermal Diffusivity (α⊥)Anisotropy Ratio (α∥/α⊥)Reference
(p-alkoxybenzylidene)-p′-octylaniline (nO.8, n=4-7)NematicHigherLower> 1 researchgate.netaip.orgresearchgate.net
(p-alkoxybenzylidene)-p′-octylaniline (nO.8, n=4-7)Smectic AHigherLower> 1 researchgate.netaip.orgresearchgate.net
(p-alkoxybenzylidene)-p′-octylaniline (nO.8, n=4-7)Smectic BHigherLower> 1 researchgate.netaip.orgresearchgate.net
(p-alkoxybenzylidene)-p′-octylaniline (nO.8, n=4-7)Smectic GHigherLower> 1 researchgate.netaip.orgresearchgate.net

Note: Specific numerical values for α∥ and α⊥ are dependent on the exact homologue (n=4-7) and temperature, but the trend of α∥ > α⊥ is consistent across phases.

Furthermore, these studies have observed dips in both components of thermal diffusivity at the nematic-smectic A (N-SmA) phase transition, attributed to heat capacity anomalies associated with the phase change researchgate.netaip.orgresearchgate.net. This detailed understanding of thermal transport anisotropy in octylaniline-based liquid crystals is valuable for designing materials with specific thermal management properties.

Compound Name List:

this compound

4-Octylaniline

N-n-octylaniline

p′-octylaniline

(p-alkoxybenzylidene)-p′-octylaniline

Sophisticated Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of 3-Octylaniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the arrangement of protons. oregonstate.educhemistrysteps.com The aromatic protons on the aniline (B41778) ring typically appear in the range of 6.5 to 7.5 ppm. The protons of the octyl chain will exhibit characteristic signals in the upfield region, typically between 0.8 and 2.6 ppm. The benzylic protons (adjacent to the aromatic ring) will be deshielded compared to the other methylene (B1212753) groups of the octyl chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. kpi.uahmdb.ca The chemical shifts of the carbon atoms in the aromatic ring are observed between 110 and 150 ppm, with the carbon atom attached to the nitrogen atom appearing at a lower field. The carbons of the octyl group will resonate at higher fields. The specific chemical shifts can be influenced by the solvent and the concentration of the sample. pitt.edu

NucleusTypical Chemical Shift Range (ppm)Assignment
¹H6.5 - 7.5Aromatic protons
¹H2.5 - 2.8Benzylic protons (-CH₂-Ar)
¹H1.2 - 1.6Methylene protons of octyl chain (-CH₂-)
¹H0.8 - 0.9Terminal methyl protons (-CH₃)
¹³C140 - 150Aromatic C-N
¹³C110 - 130Aromatic C-H and C-C
¹³C30 - 40Benzylic carbon (-CH₂-Ar)
¹³C20 - 35Methylene carbons of octyl chain (-CH₂-)
¹³C~14Terminal methyl carbon (-CH₃)

Electronic and Vibrational Spectroscopic Analysis (UV-Vis, IR, Raman, XPS, XAS, Synchrotron-Based Techniques)

Electronic and vibrational spectroscopy techniques are crucial for investigating the electronic structure and bonding characteristics of this compound and its corresponding polymer, poly(this compound).

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy of poly(this compound) reveals electronic transitions within the polymer chain. The emeraldine (B8112657) salt form of polyaniline typically shows two main absorption bands. researchgate.netresearchgate.net One band, appearing around 320-360 nm, is attributed to the π-π* transition of the benzenoid rings. A second absorption band, observed at longer wavelengths (often >600 nm), is associated with the formation of polarons and bipolarons, which are characteristic of the conducting state of the polymer. researchgate.net The position and intensity of these bands can be influenced by the doping level, solvent, and the conformation of the polymer chains.

Infrared (IR) and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecules. cuni.czumsl.edukurouskilab.com In the IR spectrum of poly(this compound), characteristic peaks include the N-H stretching vibration around 3400 cm⁻¹, C-H stretching vibrations of the aromatic ring and the alkyl chain between 2800 and 3100 cm⁻¹, C=C stretching of the quinoid and benzenoid rings around 1580 and 1500 cm⁻¹ respectively, and C-N stretching vibrations around 1300 cm⁻¹. The presence of the octyl group will be confirmed by the strong C-H stretching bands around 2925 and 2855 cm⁻¹. Raman spectroscopy is particularly sensitive to the C=C stretching modes and provides valuable information on the conjugation length and the oxidation state of the polymer. cuni.cz

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These synchrotron-based techniques provide detailed information about the elemental composition and electronic states of the material. XPS can be used to determine the different oxidation states of nitrogen in the poly(this compound) backbone, providing insights into the doping mechanism. XAS, particularly near-edge X-ray absorption fine structure (NEXAFS), can probe the unoccupied electronic states and the orientation of the polymer chains on a substrate.

TechniqueTypical Wavelength/Wavenumber RangeInformation Obtained
UV-Vis200 - 800 nmElectronic transitions (π-π*, polarons, bipolarons)
IR4000 - 400 cm⁻¹Vibrational modes of functional groups (N-H, C-H, C=C, C-N)
Raman4000 - 100 cm⁻¹Vibrational modes, conjugation length, oxidation state
XPS-Elemental composition, oxidation states of nitrogen
XAS-Unoccupied electronic states, molecular orientation

Advanced Microscopic and Diffraction Techniques (TEM, XRD for Nanomaterial Composites)

When this compound is polymerized and incorporated into nanomaterial composites, advanced microscopic and diffraction techniques are essential for characterizing the morphology and structure of the resulting materials.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanocomposite morphology. nist.govmdpi.com It can reveal the dispersion of nanoparticles within the poly(this compound) matrix, the size and shape of the nanoparticles, and the interfacial interaction between the polymer and the filler. For instance, TEM can distinguish between exfoliated and intercalated structures in clay-polymer nanocomposites. marquette.edu

X-ray Diffraction (XRD): XRD is a powerful technique for analyzing the crystalline structure of materials. researchgate.netresearchgate.net In the context of poly(this compound) nanocomposites, XRD can be used to determine the crystalline phases of the incorporated nanomaterials. researchgate.net For layered fillers like clay, XRD can measure the interlayer spacing, indicating whether the polymer chains have intercalated between the layers or if the layers have been exfoliated. The XRD pattern of semi-crystalline poly(this compound) itself can provide information about the degree of crystallinity and the packing of the polymer chains. scispace.com

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to evaluate the thermal stability and phase transitions of this compound derivatives, particularly poly(this compound).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of poly(this compound). The resulting TGA curve provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. This is crucial for understanding the material's performance limits at elevated temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. hu-berlin.deazom.comnetzsch.com It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). uclouvain.be For amorphous or semi-crystalline polymers like poly(this compound), the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

TechniqueMeasured PropertyInformation Obtained
TGAMass change vs. TemperatureThermal stability, decomposition temperature
DSCHeat flow vs. TemperatureGlass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc)

Electrochemical Analytical Techniques (e.g., Potentiometry, Conductometry, Cyclic Voltammetry)

Electrochemical techniques are fundamental for characterizing the redox properties and conductivity of this compound and its polymer, which are key to their applications in sensors and electronic devices.

Cyclic Voltammetry (CV): CV is a powerful technique for studying the electrochemical behavior of this compound. nih.govresearchgate.netmdpi.com It can be used to investigate the electropolymerization of the monomer onto an electrode surface and to characterize the redox activity of the resulting poly(this compound) film. The cyclic voltammogram reveals the oxidation and reduction potentials of the polymer, providing insights into its electronic structure and doping/dedoping processes.

Potentiometry: Potentiometric sensors based on poly(this compound) can be developed for the detection of various ions. mdpi.comnih.govresearchgate.net The principle relies on the change in the polymer's potential in response to the concentration of a specific analyte. The selectivity of these sensors can be tuned by incorporating ionophores into the polymer matrix. researchgate.net

Conductometry: This technique measures the electrical conductivity of a material. For poly(this compound), conductometry is used to determine how its conductivity changes with factors such as doping level, temperature, and exposure to different chemical species. This is essential for its application in chemical sensors and conducting materials. mdpi.com

Chromatographic Separation and Detection Methods (e.g., Gas Chromatography)

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds like this compound. nih.govepa.govd-nb.infothermofisher.com

In GC, a sample is vaporized and injected into a column. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. chromatographytoday.com

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically used. Detection can be achieved using various detectors, with flame ionization detection (FID) and mass spectrometry (MS) being the most common. GC-MS provides both quantitative information and structural information from the mass spectrum, allowing for unambiguous identification of the compound.

Theoretical and Computational Chemistry Studies on Octylaniline Systems

Quantum Chemical Calculations (e.g., Electronic Structure, Potential Energy Surfaces, Molecular Orbitals)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-octylaniline. These calculations can provide insights into its electronic structure, potential energy surfaces, and molecular orbitals.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the electron-donating amino group (-NH2) and the alkyl chain attached to the aromatic ring. Calculations would typically involve determining the electron density distribution, electrostatic potential, and atomic charges. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

Potential Energy Surfaces: The conformational landscape of this compound is influenced by the rotation around the C-C bonds of the octyl chain and the C-N bond of the aniline (B41778) moiety. Potential energy surface scans can identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating its susceptibility to electrophilic attack. The LUMO would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic properties.

Molecular Dynamics and Reaction Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in various environments, such as in solution or as part of a larger molecular assembly.

Molecular Dynamics: MD simulations would model the movement of atoms in this compound over time, providing a dynamic picture of its conformational changes and interactions with solvent molecules. This can be used to calculate properties like the diffusion coefficient and to understand how the octyl chain influences the solubility and aggregation behavior of the molecule.

Reaction Dynamics: While specific reaction dynamics studies on this compound are not readily found, simulations could be used to investigate the mechanisms of reactions in which it participates, such as its role in the synthesis of quinolinone alkaloids. acs.org These simulations would trace the atomic-level changes during a chemical reaction, identifying transition states and reaction pathways.

Machine Learning Approaches for Octylaniline Property and Reactivity Prediction

Machine learning (ML) models are increasingly being used to predict the properties and reactivity of chemical compounds. For this compound and related molecules, ML could be a powerful tool.

Property Prediction: An ML model could be trained on a dataset of aniline derivatives to predict properties of this compound, such as its solubility, toxicity, or spectroscopic characteristics. The model would learn the relationship between the molecular structure and the property of interest.

Reactivity Prediction: ML models can also predict how a molecule will behave in a chemical reaction. For instance, a model could be developed to predict the regioselectivity of electrophilic substitution on the aniline ring of this compound or to forecast the yield of a particular synthetic step.

Development and Application of Novel Computational Algorithms

The unique combination of a flexible alkyl chain and a reactive aromatic amine in this compound could serve as a test case for the development of new computational algorithms.

Algorithm Development: New algorithms could be designed to more efficiently explore the vast conformational space of long-chain substituted aromatic compounds. Additionally, methods could be developed to accurately model the subtle electronic effects of the alkyl group on the reactivity of the aniline ring. The synthesis of 3-alkylanilines has been explored through various routes, and computational algorithms could aid in optimizing these synthetic pathways. slideserve.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Aniline

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Octylaniline, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer :

  • Synthesis : Common methods include Friedel-Crafts alkylation of aniline with 1-bromooctane using Lewis acids (e.g., AlCl₃) or nucleophilic substitution under basic conditions. Optimization involves varying solvents (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst loading to maximize yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity. Monitor purity via TLC (Rf comparison) and melting point analysis .
  • Yield Optimization : Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction time, stoichiometry). Report yields as mean ± SD from triplicate trials .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms alkyl chain integration (δ 0.8–1.5 ppm for octyl CH₂/CH₃) and aromatic proton signals (δ 6.5–7.5 ppm). Compare with literature spectra to validate structure .
  • IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • Data Reporting : Tabulate spectral data with assignments (Table 1) and cross-reference with synthetic intermediates .

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Signals/PurposeReference Standard
¹H NMR (CDCl₃)δ 1.2 (m, 12H, octyl), δ 6.7 (d, 2H, Ar-H)
IR (KBr)3360 cm⁻¹ (N-H stretch)
HRMS (ESI+)m/z 207.1852 ([M+H]⁺, calc. 207.1854)

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated reaction pathways (e.g., Hammett σ values for substituent effects) with experimental kinetic data (e.g., Arrhenius plots). Use statistical tools (e.g., RMSE) to quantify deviations .
  • Error Analysis : Assess approximations in computational models (e.g., solvent effects omitted in gas-phase calculations). Re-run simulations with explicit solvent models (e.g., COSMO-RS) .
  • Experimental Replication : Repeat reactions under inert atmospheres to rule out oxidation side reactions. Use control experiments (e.g., radical traps) to identify unaccounted mechanisms .

Q. What experimental design strategies effectively isolate the electronic effects of the octyl chain on the aromatic ring’s reactivity in this compound?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 3-methylaniline, 3-hexylaniline) to systematically evaluate chain-length effects. Measure substituent parameters (e.g., pKa, Hammett σ) via UV-Vis titration .
  • Kinetic Profiling : Conduct competition experiments (e.g., electrophilic substitution with Cl₂/NO₂⁺) under controlled conditions. Monitor regioselectivity via GC-MS or HPLC .
  • Statistical Modeling : Use MLR (Multiple Linear Regression) to correlate chain length with reaction rates, controlling for steric vs. electronic contributions .

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer :

  • Crystallography : Prioritize X-ray data for unambiguous structural confirmation. Compare bond lengths/angles with computational geometry optimizations (e.g., Gaussian) .
  • Dynamic Effects : For NMR discrepancies (e.g., unexpected splitting), analyze temperature-dependent spectra to probe conformational flexibility (e.g., octyl chain rotation barriers) .
  • Data Reconciliation : Apply the "principal contradiction" framework: identify dominant factors (e.g., crystal packing vs. solution dynamics) influencing observations .

Methodological Guidelines

  • Literature Integration : Anchor experimental designs to prior work. For example, cite precedents for alkylation mechanisms and spectroscopic benchmarks .
  • Ethical Reporting : Disclose optimization attempts, failed syntheses, and outlier data to avoid publication bias .
  • Data Reproducibility : Follow Beilstein Journal guidelines: detail experimental procedures in main text (≤5 compounds) and provide full datasets in supplements .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Octylaniline
Reactant of Route 2
Reactant of Route 2
3-Octylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.